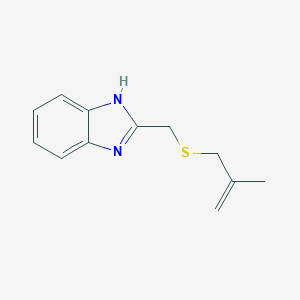
1H-benzimidazol-2-ylmethyl 2-methyl-2-propenyl sulfide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-benzimidazol-2-ylmethyl 2-methyl-2-propenyl sulfide is a sulfur-containing organic compound that has been widely studied for its potential therapeutic applications. This compound is also known as allicin, which is the main bioactive component of garlic, and is responsible for its characteristic odor and taste. Allicin has been shown to possess a range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.
作用機序
The mechanism of action of allicin is complex and multifaceted. It has been shown to interact with a variety of cellular targets, including enzymes, proteins, and DNA. Allicin has been shown to inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to disruption of the cell membrane and cell death. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells, and to inhibit the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Allicin has been shown to have a range of biochemical and physiological effects on the human body. It has been shown to reduce blood pressure and cholesterol levels, which may have potential applications in the prevention and treatment of cardiovascular disease. Allicin has also been shown to possess anti-inflammatory properties, which may have potential applications in the treatment of inflammatory conditions, such as arthritis and asthma.
実験室実験の利点と制限
One of the main advantages of allicin is its broad-spectrum antimicrobial activity, which makes it a potentially useful agent for the treatment of infectious diseases. However, allicin is also known to be unstable and can degrade quickly, which may limit its use in certain applications. In addition, the synthesis of allicin can be challenging, and the compound can be difficult to purify.
将来の方向性
There are many potential future directions for research on allicin. One area of interest is the development of new methods for the synthesis and purification of allicin, which may make it more accessible for use in various applications. Another area of interest is the investigation of the mechanisms of action of allicin, which may lead to the development of new therapeutic agents based on its structure and properties. Additionally, further research is needed to explore the potential applications of allicin in the treatment of various diseases, particularly in the areas of cardiovascular disease, cancer, and neurodegenerative disorders.
合成法
The synthesis of allicin can be achieved through the reaction of alliin, a sulfur-containing amino acid found in garlic, with the enzyme alliinase. This reaction occurs when garlic is crushed or chopped, releasing the enzyme and allowing it to react with alliin to form allicin. Alternatively, allicin can be synthesized in the laboratory using chemical methods, such as the reaction of allyl chloride with thiosulfinate salts.
科学的研究の応用
Allicin has been extensively studied for its potential therapeutic applications in various fields of medicine. Its antimicrobial properties have been shown to be effective against a wide range of bacteria, fungi, and viruses, including antibiotic-resistant strains. Allicin has also been shown to possess antioxidant and anti-inflammatory properties, which may have potential applications in the treatment of various diseases, such as cardiovascular disease, cancer, and neurodegenerative disorders.
特性
IUPAC Name |
2-(2-methylprop-2-enylsulfanylmethyl)-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2S/c1-9(2)7-15-8-12-13-10-5-3-4-6-11(10)14-12/h3-6H,1,7-8H2,2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCKMVZJZMRYST-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CSCC1=NC2=CC=CC=C2N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



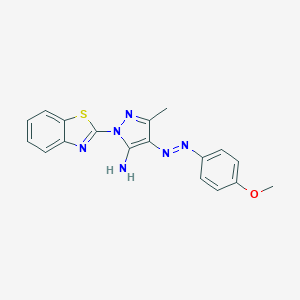
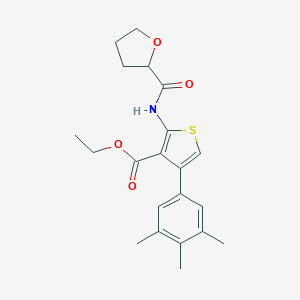
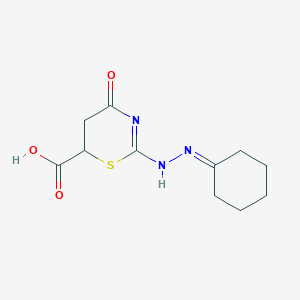
![1-[(5-Methyl-2-thienyl)sulfonyl]-2-piperidinecarboxylic acid](/img/structure/B363090.png)
![2-[(4-methoxyphenoxy)methyl]-1-(3-phenoxypropyl)-1H-benzimidazole](/img/structure/B363091.png)
![N,N-diethyl-2-({2-nitro-4-[(trifluoromethyl)sulfonyl]phenyl}sulfanyl)acetamide](/img/structure/B363093.png)
![N'-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzohydrazide](/img/structure/B363097.png)
![ethyl 4-[(4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoate](/img/structure/B363099.png)
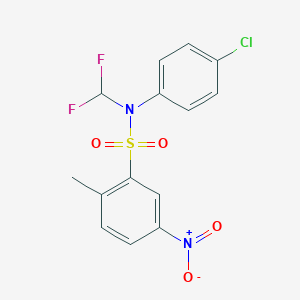
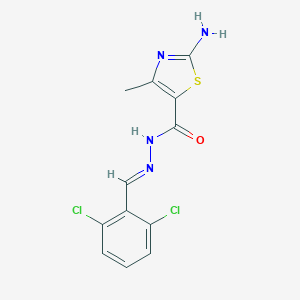
![N-(4-{[(1,1-dioxidotetrahydrothien-3-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B363105.png)
